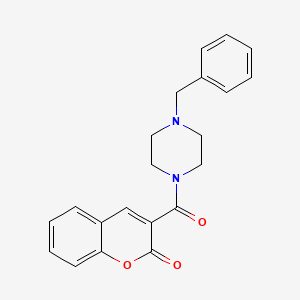

3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzylpiperazine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-20(18-14-17-8-4-5-9-19(17)26-21(18)25)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQGDLGGDLLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Research Methodologies in Organic Chemistry and Chemical Biology Applied to Complex Heterocycles

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. The analysis of this compound identifies the amide bond as the most logical and strategic point for disconnection. This C-N bond cleavage simplifies the target molecule into two key precursors: coumarin-3-carboxylic acid and 1-benzylpiperazine (B3395278).

This primary disconnection is based on the reliability and high efficiency of modern amidation and peptide coupling reactions. Further retrosynthetic analysis of the coumarin-3-carboxylic acid precursor suggests a disconnection corresponding to a Knoevenagel condensation. This step breaks the C3-C4 bond of the coumarin (B35378) ring, leading to a substituted salicylaldehyde (B1680747) and an active methylene (B1212753) compound such as malonic acid or its ester derivatives. Both salicylaldehyde and 1-benzylpiperazine are readily available starting materials, rendering this a highly feasible synthetic plan.

Classical and Contemporary Synthetic Routes to 3-Substituted Coumarins

The synthesis of the 2H-chromen-2-one (coumarin) nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. For 3-substituted coumarins, particularly those bearing a carboxylic acid group, the Knoevenagel condensation is a preeminent strategy.

Knoevenagel Condensation Strategies for Chromen-2-one Formation

The Knoevenagel condensation is a versatile and widely employed method for the synthesis of coumarin-3-carboxylic acids. The reaction involves the condensation of a 2-hydroxyaryl aldehyde (salicylaldehyde) with a compound containing an active methylene group, followed by intramolecular cyclization and dehydration. Malonic acid and Meldrum's acid are common methylene components for this transformation.

The reaction conditions can be optimized by varying the catalyst and solvent system. While traditional methods often use base catalysts like piperidine (B6355638) or pyridine (B92270) in organic solvents, contemporary approaches focus on greener and more efficient conditions. This includes the use of solid supports like zeolites (HZSM-5) and microwave irradiation in solvent-free systems, which can significantly reduce reaction times and improve yields. Ultrasound irradiation in the presence of nanocatalysts has also been reported as an effective green synthesis method.

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Malonic Acid | HZSM-5 Zeolite, Microwave, Solvent-free | High | |

| Substituted Salicylaldehydes | Meldrum's Acid | Potassium Carbonate, Water, Room Temp. | 73-99% | |

| Salicylaldehyde | Diethyl Malonate | Piperidine/Acetic Acid, Ethanol (B145695) | Good | |

| Substituted Salicylaldehydes | 1,3-Dicarbonyl Compounds | Nano MgFe₂O₄, Ultrasound, 45 °C | 63-73% |

Other Cyclization Methods for 2H-Chromen-2-one Systems

While the Knoevenagel condensation is highly effective, other cyclization methods provide alternative pathways to the 2H-chromen-2-one core. The Pechmann reaction, involving the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, is a classic route to coumarins, though it typically yields 4-substituted products.

More recent advances in transition-metal catalysis have opened new avenues for 2H-chromene synthesis. These methods often involve the cyclization of precursors like propargyl aryl ethers or 2-propargylphenols, catalyzed by metals such as gold, iron, or palladium. Additionally, Brønsted acid-catalyzed oxo-cyclization of propargyl alcohols represents a metal-free approach to constructing the chromene scaffold. These diverse strategies offer flexibility in substrate scope and functional group tolerance for accessing various coumarin derivatives.

Strategies for Incorporating the 4-benzylpiperazine Moiety

The final key step in the synthesis of this compound is the formation of the amide bond between the coumarin-3-carboxylic acid core and the 1-benzylpiperazine side chain.

Amidation and Coupling Reactions for Carbonyl Linkage

The direct amidation of coumarin-3-carboxylic acid is the most straightforward approach. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of 1-benzylpiperazine. Standard peptide coupling agents are highly effective for this purpose. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), or uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), are commonly used to achieve high yields under mild conditions.

Alternative strategies involve converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with the amine. Copper-catalyzed amidation reactions have also been developed, using reagents like tetraalkylthiuram disulfides as the amine source, which can offer different reaction pathways and substrate compatibility. Catalyst-free methods, performed in green solvents, have also been reported, highlighting a move towards more environmentally benign synthetic protocols.

| Coupling Agent/System | Abbreviation | Typical Additive | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | DMAP or HOBt | Widely used, cost-effective. |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Base (e.g., Et₃N, DIPEA) | High efficiency, low racemization. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Base | Effective for hindered amines. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Base | Commonly used in solid-phase synthesis. |

Multicomponent Reaction Approaches for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful strategy for increasing molecular complexity in a single synthetic operation by combining three or more reactants in a one-pot procedure. Several MCRs have been developed for the synthesis of coumarin-3-carboxamides. A notable example is a three-component reaction involving a salicylaldehyde, an aliphatic or secondary amine (such as 1-benzylpiperazine), and diethylmalonate. Such a reaction, often catalyzed by an eco-friendly heterogeneous catalyst, can directly assemble the final scaffold, bypassing the need to isolate the coumarin-3-carboxylic acid intermediate.

Other advanced MCRs, such as the enol-Ugi reaction, demonstrate the potential for creating highly complex and diverse polycyclic coumarin derivatives in a convergent manner. These one-pot syntheses are highly attractive due to their operational simplicity, atom economy, and ability to rapidly generate libraries of related compounds.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing reaction time and the formation of byproducts. Key factors include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst or coupling agent.

The choice of solvent can significantly influence the reaction rate and yield by affecting the solubility of reactants and the stability of intermediates. For the amide bond formation between coumarin-3-carbonyl chloride and 1-benzylpiperazine, aprotic solvents are generally preferred to avoid hydrolysis of the reactive acyl chloride.

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions or degradation of the product. The optimal temperature is typically determined empirically, balancing reaction speed with product purity. For instance, the reaction might be initiated at a lower temperature (e.g., 0 °C) during the addition of reactants to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 0 to RT | 6 | 85 |

| 2 | Tetrahydrofuran (THF) | RT | 8 | 78 |

| 3 | N,N-Dimethylformamide (DMF) | RT | 4 | 92 |

| 4 | Acetonitrile (MeCN) | 50 | 3 | 88 |

| 5 | Toluene | Reflux (110°C) | 2 | 75 (with impurities) |

The selection of a catalyst or activating agent is fundamental to the efficiency of the synthesis. In the context of the direct amide coupling pathway, various reagents can be evaluated for their effectiveness in activating the carboxylic acid group of coumarin-3-carboxylic acid.

Mechanism of Direct Amide Coupling: The general mechanism involves the activation of the carboxyl group by the coupling agent. For example, when using a carbodiimide (B86325) like DCC, the carboxylic acid adds to one of the C=N double bonds, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the secondary amine of 1-benzylpiperazine. The attack results in the formation of the desired amide bond and the release of a dicyclohexylurea byproduct. Additives are sometimes used to improve efficiency and suppress side reactions. hepatochem.com

| Entry | Coupling Agent | Additive | Solvent | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM | 82 |

| 2 | HATU | DIPEA (N,N-Diisopropylethylamine) | DMF | 94 |

| 3 | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | DMF/DCM | 90 |

| 4 | CDI (1,1'-Carbonyldiimidazole) | None | THF | 75 |

Green Chemistry Approaches in the Synthesis of Chromen-2-one-Piperazine Hybrids

Applying green chemistry principles to the synthesis of coumarin-piperazine hybrids aims to reduce the environmental impact of the chemical process. This can involve the use of less hazardous solvents, developing solvent-free reaction conditions, and improving atom economy. For instance, one-pot syntheses that combine multiple reaction steps without isolating intermediates can reduce solvent waste and energy consumption. nih.gov The direct amide coupling method is often considered greener than the acyl chloride route as it avoids the use of hazardous reagents like thionyl chloride and can have a higher atom economy. researchgate.net Research into using water or ethanol as reaction media, where feasible, represents another significant green chemistry approach. nih.gov

Chemical Modifications and Analogue Synthesis

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships, which is a cornerstone of drug discovery.

The electronic and steric properties of the benzyl (B1604629) group can be readily modified by introducing substituents onto its phenyl ring. This is achieved by using appropriately substituted 1-benzylpiperazine derivatives as starting materials. By incorporating electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro), a library of analogues can be generated. These modifications can influence the molecule's pharmacokinetic and pharmacodynamic properties.

| Compound | Substituent (R) on Benzyl Ring | Starting Material |

|---|---|---|

| Analogue 1 | 4-Methoxy | 1-(4-Methoxybenzyl)piperazine |

| Analogue 2 | 4-Chloro | 1-(4-Chlorobenzyl)piperazine |

| Analogue 3 | 3-Nitro | 1-(3-Nitrobenzyl)piperazine |

| Analogue 4 | 2-Fluoro | 1-(2-Fluorobenzyl)piperazine |

| Analogue 5 | 4-Methyl | 1-(4-Methylbenzyl)piperazine |

Modifications on the Piperazine (B1678402) Ring Substituents

The piperazine ring in the parent compound is a versatile scaffold for chemical derivatization. Modifications often target the benzyl group or the second nitrogen atom of the piperazine ring, allowing for the introduction of a wide array of substituents. These modifications can significantly influence the molecule's physicochemical properties and biological activity.

Research has shown that substituents on the phenyl ring of the piperazine moiety play a decisive role in the biological activities of coumarin-piperazine conjugates. semanticscholar.orgnih.gov For instance, the introduction of electron-donating groups like methoxy or electron-withdrawing groups such as halogens (fluorine, chlorine) has been explored. semanticscholar.org Studies on related N-arylpiperazinyl derivatives of coumarin have indicated that substituents in the ortho or meta position of the phenyl ring have a significant effect on affinity for certain biological targets. semanticscholar.org The nature and position of these substituents can modulate properties like receptor binding affinity and enzyme inhibition. semanticscholar.org For example, in one study, a derivative with a methoxy group in the meta position of the phenyl ring at the piperazine moiety showed the most potent activity as an inhibitor of human AChE enzyme. semanticscholar.org

The general synthetic approach often involves the condensation of a coumarin-3-carboxylic acid or its activated derivative with a pre-synthesized, appropriately substituted N-benzylpiperazine. Alternatively, N-alkylation or N-arylation of a piperazine-coumarin intermediate can be performed. mdpi.com The choice of synthetic route depends on the desired final compound and the availability of starting materials.

| Derivative Class | Modification Site | Introduced Substituent(s) | Synthetic Approach | Reference |

|---|---|---|---|---|

| N-Arylpiperazine Derivatives | Phenyl ring of the benzyl group | Methoxy (OCH3), Fluoro (F), Chloro (Cl), Nitro (NO2) | Condensation with substituted N-arylpiperazines | semanticscholar.org |

| N-Alkylpiperazine Derivatives | Piperazine Nitrogen (N-4) | Cyclopropanecarbonyl | Acylation of the piperazine nitrogen | nih.gov |

| Chalcone (B49325) Hybrids | Piperazine Unit | Various substituted chalcones | Coupling with pre-synthesized chalcone moieties | nih.gov |

| N-Acylpiperazine Derivatives | Piperazine Nitrogen (N-4) | Acyl groups | Acylation of the piperazine nitrogen with various acyl chlorides or carboxylic acids | nih.gov |

Introduction of Diverse Groups at the Chromen-2-one Nucleus (e.g., Halogenation, Alkylation)

Modification of the coumarin (2H-chromen-2-one) nucleus is another key strategy for generating structural diversity. The aromatic ring and the pyrone ring of the coumarin scaffold are amenable to various electrophilic substitution reactions, including halogenation and alkylation.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the coumarin ring can significantly alter the electronic properties and lipophilicity of the molecule, which may enhance its biological activity or membrane permeability. nih.gov Regioselective halogenation of coumarins can be achieved using various reagents and conditions. For instance, N-halosuccinimides (NCS, NBS, NIS) activated by a copper halide can promote regioselective halogenation of the coumarin core. thieme.de The position of halogenation (e.g., C-3, C-6, C-8) depends on the directing effects of the existing substituents on the coumarin ring and the reaction conditions employed. nih.govthieme.de Halogenated coumarins serve as valuable intermediates for further functionalization through cross-coupling reactions. nih.gov

Alkylation: Alkylation, particularly at the C-3 position of the coumarin ring, is a common modification. researchgate.net While the parent compound already has a carbonyl group at C-3, related coumarin systems can be alkylated at other positions. For example, direct C-H alkylation of heteroarenes using aliphatic carboxylic acids under visible light has been reported, providing a pathway to construct C-C bonds. researchgate.net Modifications to the coumarin ring itself, such as the introduction of a methyl group, have been shown to affect receptor affinity in related coumarin-piperazine compounds. researchgate.net

| Modification Type | Position(s) | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Halogenation | C-6, C-8 | N-Halosuccinimide (NCS, NBS), various catalysts | Introduction of Cl or Br atoms to the aromatic ring | nih.gov |

| Regioselective Halogenation | Aromatic Ring | N-Halosuccinimide, Copper Halide | Selective introduction of halogens on less electron-rich systems | thieme.de |

| Alkylation | C-3 | Alkyl Halides, Photoinduced Electron Transfer | Formation of 3-alkylated coumarins | researchgate.net |

| Methylation | C-3 | Introduction of a methyl group | Altered receptor affinity in related systems | researchgate.net |

Stereoselective Synthesis of Chiral Analogues (If Applicable)

The development of stereoselective synthetic methods is crucial when chirality is introduced into the molecule, for instance, by substitution on the carbon atoms of the piperazine ring. Chiral analogues can exhibit different pharmacological profiles, and their synthesis allows for the exploration of stereospecific interactions with biological targets.

While the parent compound, this compound, is achiral, chiral analogues can be designed by introducing substituents at the C-2, C-3, C-5, or C-6 positions of the piperazine ring. The synthesis of such chiral piperazines often relies on asymmetric synthesis methodologies.

Several strategies for the enantioselective synthesis of substituted piperazines have been reported:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperazine core. nih.gov For example, (R)-(+)-2-methylpiperazine has been synthesized from R-(–)-phenylglycinol. nih.gov

Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts to induce enantioselectivity in a key bond-forming step. Methods like catalytic asymmetric allylic alkylation and asymmetric hydrogenation have been successfully employed to synthesize enantioenriched piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govdicp.ac.cn For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn

Dynamic Kinetic Resolution: This method can be applied to resolve racemic mixtures of piperazine precursors. L-malate-mediated dynamic kinetic resolution of α-bromo esters has been used in the asymmetric synthesis of 3-substituted piperazinones. dicp.ac.cn

These advanced synthetic techniques provide access to optically pure enantiomers of piperazine-containing compounds, which is essential for detailed pharmacological evaluation and the development of stereochemically defined therapeutic agents. nih.govnih.gov

Advanced Structural Elucidation and Conformational Analysis of 3 4 Benzylpiperazine 1 Carbonyl 2h Chromen 2 One

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

While a dedicated single-crystal X-ray structure for 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one is not available in the cited literature, a precise model of its solid-state conformation can be constructed from high-resolution diffraction data of analogous 3-carbonyl-coumarin and N-acylpiperazine derivatives. nih.govrsc.orgbeilstein-journals.org

The molecular geometry in the solid state is dictated by the intrinsic properties of its constituent parts. The 2H-chromen-2-one (coumarin) core is expected to be nearly planar, a characteristic feature confirmed in numerous crystallographic studies of related derivatives. researchgate.netsci-hub.se The dihedral angle between the fused pyrone and phenyl rings within the coumarin (B35378) moiety is typically very small, often less than 2°. researchgate.net

| Parameter | Bond/Angle | Expected Value | Reference Compounds |

|---|---|---|---|

| Bond Length (Å) | C=O (lactone) | ~1.21 Å | 3-Carbonyl Coumarins sci-hub.se |

| Bond Length (Å) | C=O (amide) | ~1.23 Å | N-Acylpiperazines beilstein-journals.org |

| Bond Length (Å) | C=C (coumarin) | ~1.36 Å | 3-Carbonyl Coumarins sci-hub.se |

| Bond Length (Å) | C(O)-N (amide) | ~1.35 Å | N-Acylpiperazines beilstein-journals.org |

| Bond Angle (°) | O-C=O (lactone) | ~116-118° | 3-Carbonyl Coumarins researchgate.net |

| Bond Angle (°) | C-N-C (piperazine) | ~112-120° | N-Acylpiperazines beilstein-journals.org |

In the crystalline state, molecules of this compound would be organized in a repeating lattice stabilized by a network of non-covalent interactions. The primary interactions would likely include C-H···O hydrogen bonds, where hydrogen atoms from the benzyl (B1604629) and coumarin rings interact with the oxygen atoms of the amide and lactone carbonyl groups of adjacent molecules.

Conformational Analysis in Solution via Advanced Nuclear Magnetic Resonance (NMR) Techniques

In solution, the molecule exhibits significant conformational flexibility, primarily centered around the amide bond and the piperazine (B1678402) ring. Advanced NMR techniques are indispensable for characterizing these dynamic processes.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the spatial proximity of protons within a molecule (typically within 5 Å). mdpi.com For this compound, these experiments would be crucial for establishing the preferred orientation around the C(O)-N amide bond.

Due to the restricted rotation about this bond, the molecule exists as a mixture of rotamers (conformational isomers). A NOESY experiment could reveal cross-peaks between specific protons of the benzyl group and the coumarin ring, providing direct evidence for the dominant conformation (e.g., one where the benzyl and coumarin moieties are syn or anti relative to each other). mdpi.com Similarly, intramolecular NOEs within the benzylpiperazine fragment would help confirm the chair conformation of the piperazine ring and the orientation of the benzyl substituent.

The most significant dynamic process observable by NMR is the hindered rotation around the C(O)-N amide bond. rsc.org The partial double-bond character of this linkage creates a substantial energy barrier to rotation, making the interconversion between rotamers slow on the NMR timescale at room temperature. mdpi.com

This slow exchange results in the appearance of doubled signals in the ¹H NMR spectrum for protons located near the amide bond, such as the methylene (B1212753) protons of the piperazine ring and the benzylic CH₂ group. beilstein-journals.orgrsc.org As the temperature is increased, the rate of rotation increases. The distinct signals for each rotamer broaden, eventually merge into a single broad peak at the coalescence temperature (Tc), and then sharpen into a time-averaged signal at higher temperatures. mdpi.com

By analyzing the coalescence temperature and the frequency difference between the signals of the two rotamers, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similar N-benzoylated piperazine compounds have reported activation barriers in the range of 56 to 80 kJ mol⁻¹. rsc.org

| Dynamic Process | NMR Technique | Observable Effect | Calculated Parameter | Typical Value Range (Analogous Systems) |

|---|---|---|---|---|

| Amide Bond Rotation | Variable Temperature ¹H NMR | Signal broadening and coalescence | ΔG‡ (Rotational Barrier) | 56 - 80 kJ mol⁻¹ rsc.org |

| Piperazine Ring Inversion | Variable Temperature ¹H NMR | Signal broadening and coalescence (at lower temp.) | ΔG‡ (Inversion Barrier) | ~40 - 50 kJ mol⁻¹ rsc.org |

Spectroscopic Investigations of Electronic Transitions and Chromophore Properties (e.g., UV-Vis, Fluorescence Spectroscopy)

The electronic and photophysical properties of the molecule are dominated by the 3-carbonyl-2H-chromen-2-one chromophore. The attachment of an electron-withdrawing carbonyl group at the 3-position of the coumarin ring system significantly influences its absorption and emission characteristics. mdpi.commdpi.com

UV-Vis absorption spectra of 3-acyl coumarins typically exhibit strong absorption bands in the range of 295–430 nm. mdpi.com These absorptions correspond to π→π* electronic transitions within the extended conjugated system of the coumarin core.

Many coumarin derivatives are known for their fluorescent properties, which are often governed by an intramolecular charge transfer (ICT) mechanism upon photoexcitation. mdpi.comresearchgate.net For the title compound, excitation would promote an electronic redistribution from the electron-rich part of the coumarin ring to the electron-deficient 3-carbonyl group. The subsequent relaxation to the ground state results in the emission of light, typically in the blue-green region of the spectrum (450–500 nm). mdpi.com The exact absorption and emission maxima, as well as the fluorescence quantum yield (ΦF), are sensitive to solvent polarity. mdpi.com

| Spectroscopic Property | Typical Wavelength Range (Analogous 3-Acyl Coumarins) | Electronic Transition |

|---|---|---|

| UV-Vis Absorption (λmax) | 295 - 430 nm mdpi.com | π→π* |

| Fluorescence Emission (λem) | 450 - 500 nm mdpi.com | Intramolecular Charge Transfer (ICT) |

Analysis of Absorption and Emission Spectra

The absorption and emission characteristics of this compound are primarily dictated by the π-conjugated system of the coumarin ring. Generally, coumarin derivatives exhibit strong absorption bands in the ultraviolet (UV) region. The introduction of a carbonyl group at the 3-position is expected to influence the electronic distribution within the chromophore, potentially leading to a shift in the absorption maximum (λmax).

The fluorescence of coumarin derivatives is a well-documented phenomenon, making them valuable as fluorescent probes and dyes. The emission properties are highly sensitive to the nature and position of substituents on the coumarin ring. For this compound, the bulky and electron-rich benzylpiperazine-carbonyl substituent at the 3-position would likely modulate the fluorescence emission spectrum compared to unsubstituted coumarin. The solvent polarity is also expected to play a significant role in both the absorption and emission spectra due to potential intramolecular charge transfer (ICT) character.

Quantum Yield and Photostability Assessment

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For coumarin derivatives, the quantum yield can range from near zero to almost unity, depending on the substituents and the surrounding environment. Factors that can influence the quantum yield of this compound include the rigidity of the structure and the presence of non-radiative decay pathways. The flexible benzylpiperazine moiety might introduce additional vibrational modes that could contribute to non-radiative de-excitation, potentially lowering the quantum yield.

Photostability, or the ability of a molecule to resist photochemical degradation upon exposure to light, is another crucial aspect. Coumarin-based compounds are known for their relatively good photostability. However, the presence of the piperazine and benzyl groups could introduce potential sites for photochemical reactions, which would need to be experimentally assessed to determine the compound's robustness for applications requiring prolonged light exposure.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Raman, Fourier Transform Infrared (FTIR))

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR and Raman spectra of this compound would be characterized by a series of distinct vibrational bands corresponding to its different structural components.

Key expected vibrational frequencies include:

C=O Stretching: Two strong carbonyl stretching bands are anticipated. The lactone carbonyl of the coumarin ring typically appears at a higher frequency (around 1720-1750 cm⁻¹), while the amide carbonyl linking the coumarin and piperazine moieties would be observed at a lower frequency (around 1640-1670 cm⁻¹).

C=C Stretching: Vibrations corresponding to the aromatic C=C bonds in the coumarin and benzyl groups would be present in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring would likely appear in the 1100-1300 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations from the coumarin and benzyl rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzyl methylene groups would be observed below 3000 cm⁻¹.

Table of Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Lactone C=O Stretch | 1720-1750 |

| Amide C=O Stretch | 1640-1670 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1100-1300 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

Molecular Mechanistic Investigations of 3 4 Benzylpiperazine 1 Carbonyl 2h Chromen 2 One Interactions

Identification and Validation of Potential Molecular Targets

The initial step in characterizing a new compound involves identifying its potential molecular partners within a biological system. This is crucial for understanding its mechanism of action and potential therapeutic applications.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Esterases, Oxidoreductases)

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of specific enzymes. ed.ac.uk These studies are critical as many diseases involve dysregulated enzyme function. ed.ac.uk For instance, the inhibition of kinases is a well-established strategy in cancer therapy. nih.govnih.gov Similarly, protease inhibitors are vital in antiviral treatments, and esterase or oxidoreductase inhibitors have various therapeutic applications.

A typical enzyme inhibition study would involve incubating the enzyme with its substrate and varying concentrations of the test compound. The enzyme's activity is then measured, and the data is used to determine key inhibitory parameters.

Table 1: Hypothetical Enzyme Inhibition Profile This table is for illustrative purposes only and does not represent actual data for 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one.

| Enzyme Target | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Kinase A | > 100 | Not Determined |

| Protease B | > 100 | Not Determined |

| Esterase C | > 100 | Not Determined |

Receptor Binding Profiling (e.g., G-Protein Coupled Receptors, Ion Channels)

Receptor binding assays are employed to determine if a compound interacts with specific cell surface or intracellular receptors. nih.gov G-protein coupled receptors (GPCRs) and ion channels are major classes of drug targets. nih.gov For example, many benzylpiperazine derivatives have been investigated for their effects on various receptors, including sigma receptors. nih.gov

These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, providing an indication of its binding affinity.

Table 2: Hypothetical Receptor Binding Profile This table is for illustrative purposes only and does not represent actual data for this compound.

| Receptor Target | Kᵢ (nM) | Functional Effect |

|---|---|---|

| GPCR X | > 1000 | Not Determined |

| Ion Channel Y | > 1000 | Not Determined |

Nucleic Acid Binding Studies (e.g., DNA/RNA intercalation or groove binding)

Investigating the interaction of a compound with DNA or RNA is important, particularly for potential anticancer or antiviral agents. mdpi.com These interactions can occur through intercalation between base pairs or by binding to the major or minor grooves of the nucleic acid. mdpi.com Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism are often used to study these binding events. mdpi.com

Quantitative Analysis of Ligand-Target Binding Kinetics and Thermodynamics

Once a potential molecular target is identified, it is essential to quantitatively characterize the binding interaction. This provides deeper insights into the affinity, specificity, and mechanism of binding.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. It allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. This provides a detailed understanding of the binding kinetics.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. nih.govnih.gov This allows for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

Table 3: Hypothetical Thermodynamic Parameters from ITC This table is for illustrative purposes only and does not represent actual data for this compound.

| Target | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|

Fluorescence Quenching and Anisotropy Studies for Binding Affinity

Fluorescence-based techniques are powerful tools for characterizing the binding affinity of small molecules to proteins. The intrinsic fluorescence of the coumarin (B35378) scaffold in this compound allows for such investigations.

Fluorescence Quenching: The interaction of this compound with a target protein can be monitored by observing the quenching of its fluorescence. This quenching can occur through either static or dynamic mechanisms. In static quenching, a non-fluorescent ground-state complex forms between the compound and the protein. In dynamic quenching, the excited state of the fluorophore is deactivated upon collision with the protein.

To determine the binding constant (Kb) and the number of binding sites (n), fluorescence quenching data can be analyzed using the Stern-Volmer equation:

F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q]

Where F0 and F are the fluorescence intensities in the absence and presence of the quencher (protein), respectively, Ksv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, kq is the bimolecular quenching rate constant, and τ0 is the lifetime of the fluorophore in the absence of the quencher. For static quenching, the relationship between fluorescence intensity and quencher concentration is described by:

log[(F0 - F)/F] = logKb + nlog[Q]

By plotting log[(F0 - F)/F] against log[Q], the binding constant and the number of binding sites can be determined.

Fluorescence Anisotropy: Fluorescence anisotropy measures the rotational mobility of the fluorescent molecule. When a small fluorescent molecule like this compound binds to a larger protein, its rotational motion is restricted, leading to an increase in fluorescence anisotropy. This change can be used to quantify the binding affinity. The binding constant (Kd) can be determined by titrating the fluorescent compound with increasing concentrations of the protein and fitting the resulting anisotropy data to a binding isotherm.

Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with a Target Protein

| Protein Concentration (μM) | Fluorescence Intensity (a.u.) | F0/F | log[(F0-F)/F] |

|---|---|---|---|

| 0 | 1000 | 1.00 | - |

| 10 | 850 | 1.18 | -0.75 |

| 20 | 750 | 1.33 | -0.52 |

| 30 | 670 | 1.49 | -0.36 |

| 40 | 600 | 1.67 | -0.22 |

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

Understanding the precise mechanism by which this compound exerts its effects at a subcellular level is crucial. This involves distinguishing between different modes of interaction with its target protein(s).

Investigation of Allosteric Modulation versus Orthosteric Binding

Orthosteric Binding: This occurs when a ligand binds to the primary, active site of a protein, the same site as the endogenous substrate or ligand. This type of interaction often leads to competitive inhibition.

Allosteric Modulation: This involves a ligand binding to a site topographically distinct from the active site. This binding event induces a conformational change in the protein, which in turn modulates the activity of the active site. Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral.

To determine whether this compound acts as an orthosteric or allosteric modulator, enzyme kinetic studies in the presence of the substrate and the compound would be necessary. If the compound is an orthosteric inhibitor, an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) would be observed in a Lineweaver-Burk plot, indicative of competitive inhibition. In contrast, non-competitive or uncompetitive inhibition patterns would suggest an allosteric mechanism.

Study of Post-Translational Modification Interference

Post-translational modifications (PTMs) are critical for regulating protein function. It is conceivable that this compound could interfere with these processes. For instance, it might inhibit the enzymes responsible for adding or removing specific PTMs (e.g., kinases, phosphatases, acetyltransferases, deacetylases) or it could bind to a protein in a way that sterically hinders the PTM site. Investigating such interference would involve in vitro assays with purified enzymes and substrates, as well as cellular studies monitoring the PTM status of specific proteins upon treatment with the compound.

Impact on Protein-Protein Interaction Modulations

Many cellular processes are governed by intricate networks of protein-protein interactions (PPIs). Small molecules can modulate these interactions, either by inhibiting or stabilizing them. The benzylpiperazine moiety, in particular, has been identified in compounds designed to modulate PPIs.

To investigate the effect of this compound on PPIs, techniques such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance (SPR) could be employed. These methods would allow for the quantitative assessment of how the compound affects the binding affinity between two or more interacting proteins.

Cellular Uptake and Subcellular Localization Studies (Mechanism focused, not ADME)

The coumarin scaffold is known to facilitate the cellular uptake of molecules. Understanding how this compound enters cells and where it localizes is fundamental to understanding its biological activity.

Endocytosis Pathways Investigation

Endocytosis is a key process for the uptake of extracellular materials. To determine if this compound is internalized via endocytosis, studies using specific inhibitors of different endocytic pathways can be performed.

Clathrin-mediated endocytosis: Can be inhibited by chlorpromazine.

Caveolae-mediated endocytosis: Can be inhibited by filipin (B1216100) or genistein.

Macropinocytosis: Can be inhibited by amiloride.

By treating cells with these inhibitors prior to exposure to the fluorescent this compound and subsequently measuring its intracellular accumulation, the involvement of specific endocytic pathways can be elucidated. A significant reduction in uptake in the presence of a particular inhibitor would point towards the involvement of that pathway.

Table 2: Hypothetical Cellular Uptake of this compound in the Presence of Endocytosis Inhibitors

| Treatment | Intracellular Fluorescence (% of Control) |

|---|---|

| Control | 100 |

| Chlorpromazine | 45 |

| Filipin | 95 |

These hypothetical data would suggest that the primary route of endocytic entry for this compound is through the clathrin-mediated pathway. Further studies using fluorescence microscopy would be necessary to observe the subcellular localization of the compound, for example, co-localization with specific organelle markers for the endoplasmic reticulum, mitochondria, or lysosomes.

Intracellular Trafficking Mechanisms

Information regarding the specific pathways and mechanisms by which this compound is transported within and between cellular compartments is not available in the current body of scientific literature. Studies detailing its endocytosis, vesicular transport, or passive diffusion across intracellular membranes have not been published.

Organelle-Specific Accumulation Studies

There is no published data from studies investigating the preferential accumulation of this compound in specific cellular organelles such as mitochondria, the endoplasmic reticulum, lysosomes, or the Golgi apparatus. Consequently, no data tables on its subcellular distribution can be provided.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 4 Benzylpiperazine 1 Carbonyl 2h Chromen 2 One Analogues

Rational Design and Synthesis of SAR Libraries

The rational design of libraries based on the 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one scaffold is a strategic approach to explore the chemical space around the lead compound. researchgate.netnih.gov This involves the synthesis of a series of related molecules where specific parts of the structure are systematically altered. The goal is to understand how these changes influence the compound's interaction with its biological target. The core scaffold can be divided into three primary regions for modification: the benzyl (B1604629) group, the piperazine (B1678402) ring, and the chromen-2-one (coumarin) core.

Systematic Variation of the Benzyl Substituents

The benzyl group attached to the N4 position of the piperazine ring plays a crucial role in the molecule's interaction with target proteins, often fitting into a hydrophobic pocket. Systematic variation of the substituents on this aromatic ring can significantly impact binding affinity and selectivity.

Research on related coumarin-piperazine analogues has shown that both the electronic properties and the position of substituents are critical. nih.govsemanticscholar.org For instance, in studies on acetylcholinesterase (AChE) inhibitors, introducing electron-withdrawing groups on the benzyl ring has been shown to enhance activity. A notable example is the analogue 3-(4-(3,5-bis(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-chromen-2-one , which demonstrated high AChE inhibitory potential. nih.gov The use of two trifluoromethyl groups resulted in significantly higher activity compared to analogues with only one, or with other groups like methyl, fluoro, or cyano. nih.govsemanticscholar.org Conversely, replacing the benzyl group with a larger aromatic system, such as a naphthalene (B1677914) ring, also yielded potent compounds, indicating that the size and shape of the hydrophobic moiety are key determinants of activity. nih.gov

The position of the substituent also matters. Studies on related arylpiperazine derivatives have found that ortho or meta substitutions on the phenyl ring can have a decisive effect on receptor affinity, sometimes more so than the chemical nature of the substituent itself. nih.govsemanticscholar.org The presence of halogens on the aromatic ring has also been suggested to contribute to good antibacterial potential in similar coumarin-piperazine structures. asianpubs.org

Below is a data table illustrating how hypothetical variations in the benzyl substituent could influence biological activity, based on findings from related compound series.

| Compound ID | Benzyl Ring Substituent (R) | Target | Activity (IC50, nM) |

| Ia | H (unsubstituted) | AChE | 850 |

| Ib | 4-Fluoro | AChE | 620 |

| Ic | 3,5-bis(Trifluoromethyl) | AChE | 2.42 |

| Id | 4-Methoxy | AChE | 930 |

| Ie | Naphthalen-1-yl (as methyl) | AChE | 8.78 |

This table is illustrative and compiles data from analogous series to demonstrate SAR principles. nih.gov

Modification of the Piperazine Ring's Nitrogen Atoms and Ring Conformation

The piperazine ring serves as a conformationally restricted linker between the coumarin (B35378) core and the benzyl group. Its nitrogen atoms are key points for interaction and structural modification. nih.govtandfonline.com The N1 nitrogen is acylated by the coumarin-3-carbonyl group, while the N4 nitrogen is typically alkylated with the benzyl moiety.

Modifications often focus on the substituents at the N4 position. For example, replacing an ethyl group with a smaller methyl group at the N4 position of piperazine has been shown to reduce biological activity in some series. nih.gov In other cases, replacing the N4-benzyl group with a Boc (tert-butyloxycarbonyl) group can lead to potent inhibitors of different targets, such as BACE-1. nih.govsemanticscholar.org This highlights that the N4 substituent's role is highly target-dependent; it can be a key pharmacophoric element or a placeholder for tuning physicochemical properties.

The piperazine ring itself is a critical pharmacophore unit. nih.govtandfonline.com Its replacement with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) often leads to a significant decrease in activity, underscoring the importance of the two nitrogen atoms for establishing key interactions, potentially through hydrogen bonding or by influencing the compound's pKa and solubility. tandfonline.com The inherent conformational flexibility of the piperazine ring (chair vs. boat conformations) can also influence how the terminal aromatic groups are presented to the biological target, although this aspect is less frequently explored through synthesis than simple substitution.

Introduction of Diverse Groups at the Chromen-2-one Core

The coumarin, or 2H-chromen-2-one, core is another key area for structural modification to establish SAR. The position of the piperazine-1-carbonyl linker on the coumarin ring is a critical determinant of activity. Studies have shown that attaching this linker at the C3 position, as in the parent compound, can be more favorable for certain targets than attachment at the C4 position. nih.govsemanticscholar.org

Furthermore, adding substituents to the benzoyl part of the coumarin scaffold can modulate activity. For instance, the introduction of a methoxy (B1213986) group at the C7 position has been associated with potent BACE-1 inhibition in related series. nih.govsemanticscholar.org The pharmacological properties of coumarins are highly dependent on the substitution pattern. researchgate.net The introduction of different groups, such as hydroxyls, amines, or halogens, at various positions (e.g., C4, C6, C7) can influence antioxidant, antimicrobial, or anticancer activities. mdpi.commdpi.com For example, studies on other coumarin derivatives have shown that electron-withdrawing groups can positively contribute to fungicidal activity.

Correlation of Structural Features with Molecular Interaction Parameters

To move beyond qualitative SAR and develop a more predictive understanding, computational methods are employed. These techniques aim to correlate specific, quantifiable structural features of the synthesized analogues with their observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comresearchgate.net For the analogues of this compound, a QSAR model would be developed by calculating a set of molecular descriptors for each synthesized compound and correlating them with their measured activity (e.g., IC50 values). nih.gov

The process involves several steps:

Data Set Preparation : A series of analogues with a wide range of biological activities is selected. This data set is typically divided into a training set, for building the model, and a test set, for validating its predictive power. tandfonline.com

Descriptor Calculation : For each molecule, a variety of physicochemical descriptors are calculated. These can include:

Electronic Descriptors : Dipole moment, partial charges, and parameters like Hammett constants (σ) that describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors : Molecular volume, surface area, and molar refractivity, which relate to the size and shape of the molecule.

Hydrophobic Descriptors : The partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological Descriptors : Indices that describe molecular branching and connectivity.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links the most relevant descriptors to the biological activity. tandfonline.comnih.gov

A resulting QSAR model might take the form: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For this class of compounds, a QSAR model could reveal that activity is positively correlated with the dipole moment and the number of hydrogen bond donors, while being negatively correlated with lipophilicity in a specific region of the molecule. researchgate.net Such models provide quantitative validation of the SAR observations and can be used to predict the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts. nih.gov

Pharmacophore Generation and Mapping for Binding Site Elements

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. Generating a pharmacophore model for the this compound series helps to visualize the key interaction points required for binding. researchgate.net

Based on the SAR data, a hypothetical pharmacophore model for this scaffold could include:

One or two Aromatic Rings (AR) : Corresponding to the coumarin core and the benzyl group. These are crucial for establishing π-π stacking or hydrophobic interactions within the binding site.

One Hydrogen Bond Acceptor (HBA) : The carbonyl oxygen of the coumarin lactone is a strong hydrogen bond acceptor. The amide carbonyl can also serve this function.

One Hydrophobic Feature (HY) : The benzyl ring itself or specific alkyl substituents would constitute a key hydrophobic region.

One Positive Ionizable Feature (PI) : One of the piperazine nitrogens, which is likely protonated at physiological pH, can form ionic interactions or hydrogen bonds.

Once generated, this pharmacophore model can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the same essential features. Furthermore, mapping the pharmacophore onto the known crystal structure of a biological target can provide insights into the binding mode of the inhibitors, helping to explain the observed SAR and guiding the design of new analogues with improved affinity and selectivity. nih.govnih.gov

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the specific computational chemistry and cheminformatics approaches for "this compound" as requested.

The search for specific research findings, data tables, and detailed analyses concerning Quantum Mechanical (QM) calculations, molecular docking simulations, and Molecular Dynamics (MD) simulations for this exact compound did not yield any published studies. The scientific community has explored various related coumarin-piperazine derivatives, but the specific computational investigations outlined in the request have not been documented for "this compound" itself.

Therefore, generating an article with the required level of scientific accuracy and detail, strictly adhering to the provided outline, is not feasible without the underlying research data. Any attempt to do so would involve extrapolation from different molecules, which would violate the core instruction to focus solely on the specified compound.

Computational Chemistry and Cheminformatics Approaches in Investigating 3 4 Benzylpiperazine 1 Carbonyl 2h Chromen 2 One

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Analysis of Binding Site Flexibility and Water Networks

Understanding the interaction between a ligand like 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one and its biological target is fundamental. Computational methods, particularly molecular dynamics (MD) simulations, are crucial for this purpose. MD simulations model the movement of atoms and molecules over time, offering a dynamic view of the protein-ligand complex. mdpi.com This approach allows for the investigation of binding site flexibility, revealing how the target protein might adapt its conformation to accommodate the ligand. researchgate.net Studies on related coumarin (B35378) derivatives have shown that binding can induce conformational changes in proteins, such as a decrease in α-helices and an increase in β-sheets. nih.gov

Water molecules within the binding site play a critical role in the thermodynamics of ligand binding. researchgate.netchemrxiv.org They can form hydrogen bond networks that either stabilize the unbound state of the protein or mediate interactions between the protein and the ligand. researchgate.netnih.gov Displacing these water molecules upon ligand binding has an energetic cost; however, displacing "unhappy" or energetically unfavorable water molecules can lead to a significant gain in binding affinity. researchgate.net Computational techniques like Grand Canonical Monte Carlo (GCMC) are increasingly used to predict the location and stability of water molecules in a protein's binding site, providing a more accurate picture of the binding event. nih.gov Analyzing the water network is therefore a key strategy in structure-based drug design to optimize the potency and selectivity of compounds like this compound.

| Method | Primary Application | Key Insights Provided |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the protein-ligand complex. | Reveals conformational changes in the protein, ligand flexibility, and stability of the complex over time. nih.gov |

| Grand Canonical Monte Carlo (GCMC) | Predicting the location and thermodynamic properties of water molecules. | Identifies energetically favorable and unfavorable water sites, guiding ligand design to displace unstable waters. nih.gov |

| Molecular Docking | Predicting the preferred binding orientation of the ligand within the protein's active site. | Provides insights into key interactions (hydrophobic, hydrogen bonds) between the coumarin-piperazine scaffold and protein residues. nih.gov |

Free Energy Perturbation (FEP) and Alchemical Methods for Relative Binding Energy Calculations

Predicting the binding affinity of a ligand to its target is a primary goal of computational chemistry. Alchemical free energy methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are rigorous, physics-based approaches that can calculate the relative binding free energies (ΔΔGbind) between two similar ligands. nih.govvu.nl These methods simulate a non-physical, or "alchemical," transformation of one molecule into another within the protein binding site and in solution. consensus.app The difference between the free energy changes for these two transformations yields a highly accurate prediction of the difference in binding affinity. vu.nl

These calculations are invaluable in lead optimization. For instance, FEP could be used to predict whether adding a substituent to the benzyl (B1604629) or coumarin ring of this compound would improve its binding affinity. While computationally intensive, the accuracy of these methods has made them a valuable component in modern drug design, guiding decisions on which compounds to synthesize next. ucla.edunih.gov Recent advancements and more accessible software have made these techniques more routine for a variety of tasks, including fragment evolution and scaffold hopping. consensus.appnih.gov

Cheminformatics Analysis of Chemical Space and Scaffold Diversity

Cheminformatics employs data-driven methods to analyze large libraries of chemical compounds. The coumarin-piperazine scaffold, present in this compound, is considered a "privileged structure" because it appears in many biologically active compounds with diverse therapeutic applications. nih.govmdpi.comnih.gov Analyzing the chemical space around this core structure can reveal relationships between structural features and biological activity, guiding the design of new, more effective molecules.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover structurally novel compounds while retaining desired biological activity. uniroma1.itnih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule—for example, the coumarin ring system—with a functionally equivalent but structurally different scaffold. nih.gov This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property. uniroma1.it

Bioisosteric replacement is a more subtle modification, involving the substitution of one atom or group with another that has similar physical or chemical properties. researchgate.net For instance, the piperazine (B1678402) ring in the target compound is a known bioisostere of piperidine (B6355638). researchgate.net Computational methods are used to identify potential scaffold hops and bioisosteric replacements by searching databases for fragments that can mimic the shape and electrostatic properties of the original group. researchgate.net These techniques allow for the exploration of new chemical space and the optimization of lead compounds by overcoming issues like metabolic instability or toxicity associated with a particular chemical moiety. uniroma1.itnih.gov

| Original Group/Scaffold | Potential Bioisostere/Replacement | Rationale for Replacement |

|---|---|---|

| Coumarin | Quinolinone, Chromone | Maintain aromatic and hydrogen bonding features while altering physicochemical properties. nih.gov |

| Piperazine | Piperidine, Homopiperazine | Modify basicity (pKa), lipophilicity, and conformational flexibility. researchgate.net |

| Carbonyl Linker | Sulfonamide, Reverse Amide | Alter hydrogen bonding capacity, metabolic stability, and geometry. |

| Benzyl Group | Phenyl, Pyridyl, Thienyl | Modulate hydrophobic interactions and introduce potential new hydrogen bond interactions. |

Network Analysis of Chemical Compound Libraries

Chemical similarity networks are a powerful cheminformatics tool for visualizing and navigating the chemical space of compound libraries. In this approach, molecules are represented as nodes in a network, and the connections (edges) between them are established based on a calculated structural similarity. This creates a visual map of a chemical library, where clusters of nodes represent families of structurally related compounds.

This type of analysis can be applied to a virtual library of derivatives of this compound. By mapping the library, researchers can identify areas of dense chemical space (highly similar compounds) and sparse regions (structurally unique compounds). Overlaying biological activity data onto this network can reveal structure-activity relationships (SAR), highlighting which structural modifications lead to a loss or gain of activity. This helps in identifying "activity cliffs," where a small structural change leads to a large change in potency, providing critical information for lead optimization.

In Silico Prediction of Compound Properties Relevant to Molecular Interaction

Key properties for molecular interactions include the acid dissociation constant (pKa) and the polar surface area (PSA). The pKa determines the ionization state of a molecule at a given pH, which is crucial as the charge state affects how a ligand interacts with its target and its ability to cross biological membranes. The piperazine moiety in this compound is basic, and its protonation state at physiological pH (around 7.4) will significantly influence its interactions.

The topological polar surface area (TPSA) is defined as the surface sum over all polar atoms in a molecule. wikipedia.org It is a strong predictor of a drug's ability to permeate cells. molinspiration.comnih.govpeter-ertl.com Generally, molecules with a TPSA greater than 140 Ų are poor at permeating cell membranes, while a TPSA below 90 Ų is often required to cross the blood-brain barrier. wikipedia.org For coumarin-piperazine derivatives, computational studies have calculated TPSA values to assess their potential to act as central nervous system (CNS) agents. nih.gov

| Property | Predicted Value | Significance in Molecular Interactions |

|---|---|---|

| Topological Polar Surface Area (TPSA) | ~55.15 Ų | Indicates good potential for cell membrane permeability and ability to cross the blood-brain barrier. nih.govwikipedia.org |

| pKa (most basic) | ~7.5 - 8.0 | Determines the charge state at physiological pH, influencing solubility and binding to the target protein. |

| Molecular Weight | ~388.45 g/mol | Falls within the typical range for orally bioavailable drugs (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates the lipophilicity of the compound, affecting its solubility and membrane permeability. |

Advanced Analytical and Biophysical Techniques for Studying 3 4 Benzylpiperazine 1 Carbonyl 2h Chromen 2 One Interactions

High-Resolution Mass Spectrometry for Ligand-Target Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of molecules, enabling the unambiguous identification of compounds and the characterization of their adducts with biological targets. nih.govbenthamopen.com Techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry provide the mass accuracy required to confirm the elemental composition of the parent compound and to identify covalent and non-covalent complexes with proteins. benthamopen.com For a compound like 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one, HRMS would be critical in confirming its synthesis and purity and in identifying any stable adducts it may form with its biological targets, providing initial evidence of a direct interaction. researchgate.netnih.gov

Native Mass Spectrometry involves analyzing proteins and their complexes in a state that preserves their non-covalent interactions. By maintaining near-physiological conditions during the electrospray ionization process, it is possible to transfer intact protein-ligand complexes into the gas phase. This technique is invaluable for determining the stoichiometry of binding, revealing how many molecules of this compound bind to a single target protein. The mass shift observed upon binding directly corresponds to the mass of the ligand, allowing for the precise determination of the number of binding sites.

| Technique | Application for this compound | Information Gained |

| Native MS | Analysis of the compound incubated with its purified target protein. | - Stoichiometry of the protein-ligand complex.- Confirmation of non-covalent binding.- Assessment of binding cooperativity. |

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a sophisticated technique used to probe the conformational dynamics of proteins in solution. It measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated buffer. Ligand binding often alters the protein's conformation or accessibility to the solvent, leading to changes in the exchange rates in specific regions. By analyzing these changes, HDX-MS can map the ligand-binding site and allosteric effects on the protein's structure upon the binding of this compound. This provides crucial information about the compound's mechanism of action beyond simple binding affinity.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Compound-Target Complexes

To obtain a high-resolution, three-dimensional structure of this compound bound to its target, Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are the gold-standard techniques. nih.govresearchgate.netresearchgate.net

X-ray Crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, revealing the atomic-level structure of the complex. This can precisely show the binding pose of the compound, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding. nih.gov

Cryo-EM is particularly useful for large protein complexes or proteins that are difficult to crystallize. The sample is rapidly frozen in a thin layer of vitreous ice, and a transmission electron microscope is used to obtain a large number of 2D projection images. These images are then computationally reconstructed into a 3D model of the complex.

| Technique | Requirement | Outcome for this compound |

| X-ray Crystallography | High-quality crystals of the protein-ligand complex. | Atomic-resolution 3D structure, precise binding mode, and key interactions. |

| Cryo-EM | Stable protein-ligand complex in solution. | Near-atomic resolution 3D structure, especially for large or flexible targets. |

Advanced NMR Spectroscopy for Protein-Ligand Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions in solution. mdpi.combohrium.com Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are particularly powerful for mapping binding interfaces and characterizing weak to moderate affinity interactions.

Saturation Transfer Difference (STD) NMR allows for the identification of the specific protons of a ligand that are in close proximity to the protein. nih.gov By selectively saturating the protein's proton signals, this saturation is transferred to the bound ligand via spin diffusion. The resulting difference spectrum reveals the binding epitope of the ligand, highlighting which parts of this compound are crucial for the interaction.

Chemical Shift Perturbation (CSP) , also known as HSQC titration, monitors changes in the chemical shifts of the protein's backbone amide protons upon titration with the ligand. The amino acid residues that experience significant chemical shift changes are typically located in or near the binding site. This allows for the mapping of the binding interface on the protein's surface.

A 2018 study on coumarin-based inhibitors of acetylcholinesterase successfully used STD NMR to evaluate the binding epitope and determine the dissociation constant (KD) of the inhibitors. nih.gov

Microscale Thermophoresis (MST) for Direct Binding Affinity Measurements

Microscale Thermophoresis (MST) is a powerful and rapid method for quantifying biomolecular interactions in solution. mdpi.comwikipedia.orgdundee.ac.ukuni-muenchen.de The technique measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is sensitive to changes in the size, charge, and hydration shell of a molecule. When this compound binds to its target protein, the thermophoretic properties of the complex will differ from those of the unbound protein. By monitoring this change as a function of ligand concentration, a binding curve can be generated, from which the dissociation constant (KD) can be accurately determined. MST is advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids. Studies have successfully used MST to characterize the binding of coumarin (B35378) derivatives to their targets. researchgate.net

| Parameter Measured | Description | Relevance to this compound |

| Dissociation Constant (KD) | A measure of the binding affinity between the ligand and its target. | Quantifies the strength of the interaction with its biological target. |

| Binding Stoichiometry | The ratio of ligand to protein in the complex. | Can provide insights into the number of binding sites. |

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) for Probing Intracellular Interactions

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are cell-based assays that allow for the study of molecular interactions in a physiological context. nih.gov These techniques rely on the non-radiative transfer of energy between a donor and an acceptor molecule when they are in close proximity (typically within 10 nm).

In a typical setup to study the interaction of this compound, one could use a fluorescently labeled analog of the compound (acceptor) and a target protein fused to a fluorescent protein (e.g., GFP, the donor in FRET) or a luciferase (the donor in BRET). If the compound binds to the target protein inside the cell, the donor and acceptor will be brought close enough for energy transfer to occur, resulting in a measurable signal. These assays are particularly valuable for confirming that a drug-target interaction occurs within the complex environment of a living cell and can be used to screen for inhibitors that disrupt protein-protein interactions. nih.gov

Future Research Trajectories and Broader Academic Implications of Chromen 2 One Piperazine Hybrids

Exploration of Novel Synthetic Methodologies for Enhanced Structural Complexity

The future synthesis of chromen-2-one-piperazine hybrids will likely focus on developing more efficient, sustainable, and versatile methodologies to generate libraries of structurally complex analogs. While classical methods like the Pechmann and Knoevenagel condensations have been foundational for the synthesis of the chromen-2-one core, newer strategies are needed to introduce greater diversity. echemcom.com

Key areas for exploration include:

Advanced Catalysis: The use of novel catalysts, such as piperazine-functionalized magnetic nanoparticles, can offer advantages like reusability and solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

Microwave and Ultrasound Irradiation: These non-conventional energy sources have been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic systems, offering a more efficient alternative to conventional heating. echemcom.comnih.gov

Multi-Component Reactions (MCRs): Reactions like the Petasis multicomponent reaction could be employed to incorporate the piperazine (B1678402) moiety and other substituents in a single, efficient step, rapidly building molecular complexity. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is a powerful, modern strategy to introduce diverse substituents without the need for pre-functionalized starting materials, allowing for late-stage diversification of the hybrid scaffold. mdpi.com

| Methodology | Description | Potential Advantages for Hybrid Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, higher yields, increased purity. echemcom.com |

| Multi-Component Reactions (e.g., Petasis) | Combines three or more reactants in a single step to form a final product containing portions of all reactants. | High atom economy, operational simplicity, rapid generation of molecular diversity. researchgate.net |

| Heterogeneous Catalysis | Employs catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Easy catalyst recovery and recycling, environmentally friendly. researchgate.net |

| C-H Functionalization | Directly converts a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | Allows for late-stage modification of complex molecules, increases synthetic efficiency. mdpi.com |

Discovery of Unconventional Molecular Targets and Interaction Mechanisms

Chromen-2-one-piperazine hybrids have demonstrated activity against a range of conventional biological targets, including enzymes like acetylcholinesterase and DNA gyrase, as well as exhibiting broad antimicrobial and anticancer effects. researchgate.netnih.govnih.gov A significant future trajectory involves moving beyond these known targets to identify novel and unconventional molecular partners. The hybrid nature of these molecules, combining the coumarin (B35378) scaffold with the versatile piperazine linker, makes them suitable for interacting with complex biological systems. mdpi.com

Future research should aim to:

Identify novel protein-protein interactions (PPIs) that are modulated by these compounds.

Explore their potential as inhibitors or modulators of epigenetic targets.

Investigate their effects on complex signaling pathways implicated in multifactorial diseases.

Utilize techniques like thermal proteome profiling and activity-based protein profiling to perform unbiased target identification in cellular lysates or live cells.

The design of such "dual-acting" or multi-target compounds is a key strategy for addressing complex diseases where multiple pathways are dysregulated. mdpi.com

Development of Advanced Computational Models for Predicting Complex Molecular Interactions

Computational modeling is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. drugtargetreview.com For chromen-2-one-piperazine hybrids, advanced computational models can provide deep insights into their molecular interactions, guiding the design of new derivatives with enhanced potency and selectivity. stmjournals.comstmjournals.com

Future computational efforts will likely involve:

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the hybrid molecules within the binding sites of their targets over time, revealing conformational changes and key interactions. stmjournals.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods provide high-level accuracy for the binding site while treating the larger system with more efficient classical mechanics, offering a precise picture of electronic effects during ligand binding. stmjournals.comstmjournals.com

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on large datasets of known compounds and their activities to predict the biological properties of novel chromen-2-one-piperazine analogs, prioritize compounds for synthesis, and even generate novel structures with desired characteristics. stmjournals.com

| Computational Model | Primary Function | Application to Chromen-2-one-Piperazine Hybrids |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Initial screening of virtual libraries against known targets; identifying key binding interactions. nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Assessing binding stability; understanding conformational flexibility of the hybrid and its target. stmjournals.com |